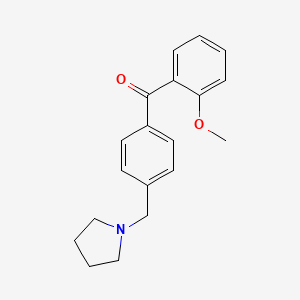
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” is a derivative of 1,5-benzodioxepine, which is a type of organic compound consisting of a benzene ring fused to a seven-membered ring containing two oxygen atoms . The “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)” part of the name suggests that the compound has a benzodioxepine ring attached to the 4-position of a benzene ring . The “benzenecarbaldehyde” part of the name indicates that there is an aldehyde group (-CHO) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” can be inferred from its name. It likely has a benzene ring attached to a seven-membered ring containing two oxygen atoms (a benzodioxepine ring). The benzodioxepine ring is attached at the 4-position of the benzene ring. There is also an aldehyde group (-CHO) attached to the benzene ring .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as an important raw material and intermediate in organic synthesis. Its structural complexity and reactivity make it suitable for constructing more complex molecules .
Pharmaceuticals
In pharmaceuticals, derivatives of this compound are explored for their potential therapeutic effects. For example, research has been conducted on its analogs for antioxidant, antimicrobial, and anti-inflammatory properties .
Agrochemicals
The compound’s derivatives are also used in agrochemicals, likely due to their bioactivity which can be harnessed to protect crops from pests and diseases .
Dyestuffs
In the dye industry, such compounds are valuable intermediates for creating dyes with specific properties required for various applications .
Polymerization
Some derivatives of this compound polymerize upon heating to form thermosetting resins. These resins have applications ranging from airplane parts casting to adhesives .
Metal Complexes
The compound is used to synthesize metal complexes with significant biological importance. These complexes have been studied for their potential use in treating pathogenic deformities .
Pharmacological Research
Derivatives of this compound are of interest in pharmacological research due to their potential medicinal properties. Studies have been conducted on their use in synthesizing compounds with anticancer activities .
Antiproliferative Agents
Research has also been done on synthesizing new molecules with this compound as a precursor for antiproliferative evaluation, which is crucial in cancer treatment .
Each application mentioned above represents a unique field where 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde plays a significant role. The compound’s versatility is evident from its use in various industries and research areas.
For further details on each application, please refer to the provided references.
Thermo Fisher Scientific Springer Link Chemijournal J-STAGE European Journal of Chemistry
Zukünftige Richtungen
The future directions for research on “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” would depend on its potential applications. If it has biological activity, it could be studied for potential therapeutic uses. If it has unique chemical properties, it could be studied for potential uses in chemical synthesis or materials science .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXJQHDUKKRJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215882 |
Source


|
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
CAS RN |
952182-92-2 |
Source


|
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)



